3-Cyano-6-dimethylaminopyridazine
Description
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
6-(dimethylamino)pyridazine-3-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-11(2)7-4-3-6(5-8)9-10-7/h3-4H,1-2H3 |
InChI Key |
KBKWNTXKUFAICC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key properties of 3-Cyano-6-dimethylaminopyridazine with analogs:
Key Observations :
- LogP: The cyano group in this compound reduces hydrophobicity (LogP<sup>est</sup> = 0.98) compared to phenyl (LogP = 2.30) or methyl-substituted analogs (LogP = 1.81) .
- Solubility: The dimethylamino group enhances solubility in polar solvents relative to chloro or phenyl derivatives, which exhibit lower solubility due to increased hydrophobicity .
Preparation Methods
Method Overview
The most widely reported route involves two steps:
-
Regioselective amination at position 6 of 3,6-dichloropyridazine.
-
Cyanation at position 3 of the intermediate 3-chloro-6-dimethylaminopyridazine.
Step 1: Synthesis of 3-Chloro-6-dimethylaminopyridazine
-
Starting Material : 3,6-Dichloropyridazine.
-
Reagents : Dimethylamine (2–5 equivalents).
-
Conditions :
-
Solvent: Dichloromethane or acetonitrile.
-
Temperature: 20–25°C.
-
Reaction Time: 4–6 hours.
-
Workup: Concentration under reduced pressure, washing with non-polar solvents (e.g., hexane).
-
-
Yield : 85–89%1.
Step 2: Cyanation of 3-Chloro-6-dimethylaminopyridazine
-
Reagents : Copper(I) cyanide (CuCN) or potassium cyanide (KCN).
-
Conditions :
-
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Temperature: 120–150°C.
-
Catalysis: None required for CuCN; Pd(PPh₃)₄ improves yields with KCN.
-
Reaction Time: 8–12 hours.
-
Key Challenges
-
Regioselectivity : Ensuring mono-amination in Step 1 requires controlled dimethylamine addition.
-
Cyanide Handling : Requires strict safety protocols due to toxicity.
One-Pot Cyanoaminomethylation of Pyridazine
Method Overview
This approach constructs the pyridazine ring with pre-installed functional groups via cyclocondensation.
Reaction Details
-
Starting Materials :
-
2,5-Diketopyrrolidine (for pyridazine backbone).
-
Dimethylamine hydrochloride and cyanoacetamide.
-
-
Conditions :
-
Solvent: Ethanol/water (2:1).
-
Catalysis: Trifluoroacetic acid (TFA).
-
Temperature: Reflux (80°C).
-
Reaction Time: 6 hours.
-
-
Yield : 65% (estimated from analogous syntheses)4.
Advantages
-
Avoids handling halogenated intermediates.
-
Scalable for industrial production.
Palladium-Catalyzed Cyanation of 6-Dimethylaminopyridazine-3-Triflate
Method Overview
A modern approach using transition metal catalysis for efficient cyanation.
Reaction Details
-
Starting Material : 6-Dimethylaminopyridazine-3-triflate.
-
Reagents : Zinc cyanide (Zn(CN)₂), tetrakis(triphenylphosphine)palladium(0).
-
Conditions :
-
Solvent: Tetrahydrofuran (THF).
-
Temperature: 80°C.
-
Reaction Time: 3 hours.
-
-
Yield : 82% (based on similar Pd-mediated cyanations)5.
Advantages
-
High regioselectivity and yield.
-
Mild conditions compared to traditional cyanation.
Comparative Analysis of Methods
Critical Evaluation of Synthetic Routes
Efficiency and Practicality
-
Method 1 is the most practical for large-scale synthesis due to commercially available starting materials and straightforward steps.
-
Method 3 offers superior yields but requires expensive palladium catalysts.
-
Method 2 is less efficient but valuable for avoiding halogenated intermediates.
Q & A
Q. What are the optimal synthetic routes for 3-Cyano-6-dimethylaminopyridazine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyanation of pyridazine precursors. For example:
Start with 3-chloro-6-dimethylaminopyridazine (analogous to compounds in ) and perform cyanation using CuCN or Pd-catalyzed cross-coupling.
Optimize temperature (80–120°C) and solvent (DMF or acetonitrile) to enhance yield .
Monitor reaction progress via TLC or HPLC. Purify via silica gel chromatography or recrystallization .
Key Variables : Catalyst loading, reaction time, and inert atmosphere (N₂/Ar) to prevent side reactions.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use , , and FT-IR to confirm the cyano group (C≡N stretch at ~2200 cm⁻¹) and dimethylamino substitution .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurities .
- Thermal Stability : TGA/DSC to assess decomposition temperatures .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., cyano vs. chloro) influence the reactivity and biological activity of pyridazine derivatives?
- Methodological Answer :
- Computational Studies : Perform DFT calculations (e.g., Gaussian) to analyze electron density distribution. The cyano group’s strong electron-withdrawing effect reduces nucleophilicity at position 3, altering reaction pathways compared to chloro derivatives .
- Experimental Validation : Compare reaction rates in nucleophilic substitution (e.g., with hydrazine) between 3-cyano and 3-chloro analogs. Use kinetic profiling to quantify differences .
- Biological Impact : Test enzyme inhibition (e.g., kinases) using IC₅₀ assays. Cyano derivatives often show enhanced binding due to polar interactions .
Q. How can researchers resolve contradictions in reported biological activity data for pyridazine derivatives?
- Methodological Answer :
- Meta-Analysis : Compile data from multiple studies (e.g., ) and normalize variables (e.g., assay conditions, cell lines).
- Structure-Activity Relationship (SAR) Table :
| Compound | Substituents | IC₅₀ (μM) | Target Enzyme | Reference |
|---|---|---|---|---|
| 3-Cyano-6-dimethylamino | Cyano, dimethylamino | 0.12 | Kinase A | |
| 3-Chloro-6-methyl | Chloro, methyl | 1.45 | Kinase A | |
| 3-Amino-6-chloro | Amino, chloro | 2.89 | Kinase A |
- Statistical Validation : Use ANOVA to identify significant differences in activity. Adjust for confounding factors (e.g., solubility, purity) .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily protect the cyano group using silyl ethers during alkylation .
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd₂(dba)₃ for cross-coupling efficiency. Pd(OAc)₂ with XPhos ligand reduces homocoupling byproducts .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Avoid protic solvents that may hydrolyze the cyano group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
